molecular formula C7H7FN2O B1372434 3-Amino-5-fluorobenzamide CAS No. 1036757-40-0

3-Amino-5-fluorobenzamide

Cat. No.: B1372434
CAS No.: 1036757-40-0
M. Wt: 154.14 g/mol
InChI Key: XEBNJYARAWCSGJ-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O. It has garnered significant attention in the scientific community due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzamide typically involves the substitution of fluorine at the 5-position of a benzamide ring. One common method starts with 3-nitro-5-fluorobenzamide, which undergoes reduction to form the desired compound . The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process generally includes nitration, reduction, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as iron powder and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-5-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 3-Amino-4-fluorobenzamide
  • 3-Amino-2-fluorobenzamide
  • 4-Amino-5-fluorobenzamide

Comparison: 3-Amino-5-fluorobenzamide is unique due to the specific positioning of the amino and fluorine groups on the benzamide ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

3-amino-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBNJYARAWCSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676371
Record name 3-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036757-40-0
Record name 3-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that described for preparation of 89C, 3-fluoro-5-nitrobenzoic acid was converted to an acid chloride, reacted with aqueous ammonia, and hydrogenated to give 91A. 1H NMR (400 MHz, CD3OD) δ ppm 6.55 (dt, J=10.99, 2.20 Hz, 1H) 6.79 (m, 1H) 6.95 (t, J=1.54 Hz, 1H); LC/MS 155 (M+H).
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